3,4-二氢-1,6-萘啶-2(1H)-酮

描述

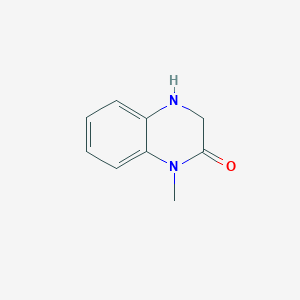

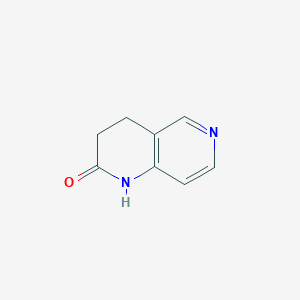

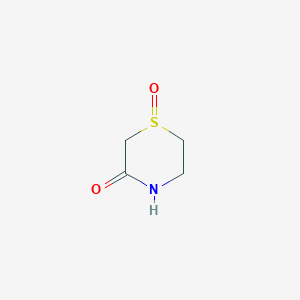

3,4-Dihydro-1,6-naphthyridin-2(1H)-one is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of naphthyridines is characterized by a two nitrogen atoms in a fused bicyclic ring system, which is similar to that of quinolines and isoquinolines but with the nitrogen atoms in different positions.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of interest due to their pharmacological significance. For instance, the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones was achieved through microwave-activated inverse electron-demand Diels–Alder reactions, which is an efficient synthetic route . Another approach towards the synthesis of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones involved the preparation of a dihalogenated compound followed by differential functionalization using palladium-catalyzed cross-coupling and SNAr reactions . Additionally, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized from 2-methylpyrazine by a multi-step reaction including condensation, elimination, and addition of double bond with amine .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is crucial for their biological activity. The synthesis of 4-Aryl-1,7-naphthyridine-2(1H)-thiones involved an electrocyclic reaction of isothiocyanatopyridines, which were generated in situ from the corresponding isocyanides . The structure of these compounds was confirmed by various spectroscopic methods, including NMR and mass spectrometry.

Chemical Reactions Analysis

Naphthyridines undergo various chemical reactions that are essential for the development of pharmacologically active compounds. For example, the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds provided an efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are of pharmaceutical importance .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. A series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized to have high thermal stability and phase transition temperatures. These compounds exhibited blue fluorescence and were identified as potential materials for OLED applications due to their suitable electron affinities and ionization potentials .

Case Studies and Biological Activities

Several naphthyridine derivatives have been evaluated for their biological activities. For instance, bioactive 1,6-naphthyridines showed significant in vitro anti-inflammatory and antioxidant activities, with one compound exhibiting comparable activity to the standard diclofenac . Another study synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of protein tyrosine kinases, demonstrating their potential as therapeutic agents . Additionally, the biological and molecular docking studies of 3-alkyl/3,5-dialkyl-2r,6c-di(naphthyl)piperidin-4-one picrates derivatives provided insights into their antibacterial and antifungal activities .

科学研究应用

合成和生物医学应用

3,4-二氢-1,6-萘啶-2(1H)-酮是 1,6-萘啶家族中的成员,因其在为体内各种受体提供配体方面发挥的作用而著称。该化合物属于一个更大的亚家族,包含超过 17,000 个结构,主要涵盖在专利中,表明其在药物研究中的重要性。取代基的多样性、用于其创造的合成方法以及其生物医学应用是关键的兴趣领域 (Oliveras 等人,2021 年)。

在激酶抑制中的作用

当适当取代时,1,6-萘啶基序表现出各种生物活性。例如,1H-咪唑并[4,5-h][1,6]萘啶-2(3H)-酮变体已被发现为一类新的 c-Met 激酶抑制剂。这对于理解某些疾病的分子基础和开发靶向疗法至关重要 (Wang 等人,2013 年)。

合成技术

已经报道了用于创建 3,4-二氢-1,6-萘啶-2(1H)-酮变体的新的合成途径。这些方法包括交叉偶联和 SNAr 反应,表明该化合物在化学合成中的多功能性和适应性 (Dembélé 等人,2018 年)。

结构表征

3,4-二氢-1,6-萘啶-2(1H)-酮的特定衍生物的结构表征,例如那些对乳腺癌细胞系表现出抗增殖活性的衍生物,一直是研究的重点。这强调了其在开发新的抗癌药物中的潜力 (Guillon 等人,2017 年)。

逆电子需求 Diels-Alder 反应

通过微波激活的逆电子需求 Diels-Alder 反应合成取代的 3,4-二氢-1,8-萘啶-2(1H)-酮展示了一种创新方法来创建这些化合物。该技术提供了一条有效的途径,突出了该化合物在各种化学应用中的潜力 (Fadel 等人,2014 年)。

抗炎和抗氧化功效

某些 1,6-萘啶的抗炎和抗氧化特性已在体外得到证实。例如,特定的合成化合物显示出优异的抗炎活性和显着的 DPPH 清除活性。这表明这些化合物具有潜在的治疗应用 (Lavanya 等人,2015 年)。

合成的创新方法

研究还集中在开发合成二氢萘啶酮的新方法上,进一步扩展了这些化合物在各个科学领域的潜在应用 (Murray 等人,2023 年)。

环保合成方法

追求更环保的 1,6-萘啶合成方法,例如水性介质中的无催化剂工艺,反映了可持续化学的趋势。这些方法避免使用昂贵的催化剂和有毒溶剂,使其更环保 (Mukhopadhyay 等人,2011 年)。

常规合成与微波辐射合成

用于合成 1,6-萘啶的常规方法和微波辐射方法的比较研究突出了化学合成技术正在进行的创新。这项研究可能导致更高效和可扩展的生产方法 (Heber 和 Stoyanov,2000 年)。

属性

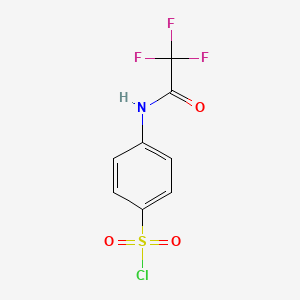

IUPAC Name |

3,4-dihydro-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPUJWLQGMDXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596791 | |

| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

CAS RN |

14757-41-6 | |

| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)